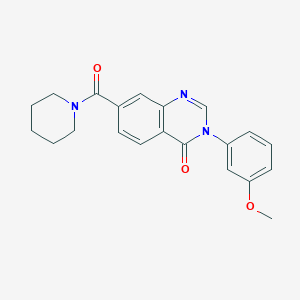![molecular formula C24H26N4O4 B10996928 N-[4-(acetylamino)phenyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B10996928.png)
N-[4-(acetylamino)phenyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide belongs to the class of indole derivatives. These compounds exhibit diverse biological properties, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects .
Preparation Methods
The synthesis of this compound involves complex strategies. Researchers have employed oxidative dearomatization and Diels-Alder cycloaddition reactions as key steps. These methods have successfully constructed the six different tetracyclic indole alkaloids (atisine-, denudatine-, arcutane-, arcutine-, napelline-, and hetidine-based skeletons) and led to the total synthesis of six natural products (isoazitine, dihydroajaconine, gymnandine, atropurpuran, arcutinine, and liangshanone) .
Chemical Reactions Analysis
The compound likely undergoes various reactions, such as oxidation, reduction, and substitution. Common reagents and conditions used in these transformations remain an active area of study. The major products formed from these reactions contribute to the compound’s biological activity and structural diversity.
Scientific Research Applications
Researchers have explored the applications of N-[4-(acetylamino)phenyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide in several fields:
Chemistry: Its unique structure makes it a valuable synthetic target and a source of inspiration for other complex natural product syntheses.
Biology: Investigating its interactions with biological targets sheds light on potential therapeutic applications.
Medicine: Preliminary studies suggest its potential as an anticancer agent or for other disease treatments.
Industry: Its structural features may find applications in materials science or drug development.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds at the moment, further research could highlight its uniqueness and provide a comparative analysis.
Properties
Molecular Formula |
C24H26N4O4 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C24H26N4O4/c1-15(29)25-16-3-5-17(6-4-16)26-23(30)9-10-24(31)28-12-11-22-20(14-28)19-13-18(32-2)7-8-21(19)27-22/h3-8,13,27H,9-12,14H2,1-2H3,(H,25,29)(H,26,30) |
InChI Key |
QMPBHLBUAUDERS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B10996849.png)
![N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10996853.png)
![N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine](/img/structure/B10996856.png)
![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide](/img/structure/B10996861.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10996869.png)

![7-chloro-4-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B10996897.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B10996905.png)
![2-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10996909.png)
![2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10996922.png)

![N-(3-acetylphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B10996937.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10996953.png)
![1-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B10996954.png)
